Cas no 1086062-66-9 (Omipalisib)

Omipalisib (GSK2126458) is a potent, selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway. Its high affinity for PI3Kα, β, γ, and δ isoforms, along with mTOR, makes it a valuable tool for investigating dysregulated pathways in cancer and other proliferative diseases. Omipalisib exhibits strong inhibitory activity at low nanomolar concentrations, demonstrating favorable pharmacokinetic properties in preclinical studies. Its well-characterized mechanism of action and selectivity profile enable precise targeting of PI3K/mTOR-dependent cellular processes, supporting its use in both basic research and therapeutic development. The compound is particularly useful for studying resistance mechanisms and combination therapies in oncology.
Omipalisib structure
Omipalisib structure
商品名:Omipalisib
CAS番号:1086062-66-9
MF:C25H17F2N5O3S
メガワット:505.4960
MDL:MFCD16038929
CID:822507

Omipalisib 化学的及び物理的性質

名前と識別子

    • 2,4-Difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide
    • 2,4-Difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide
    • GSK2126458 (GSK458)
    • 2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide
    • GSK2126458
    • GSK-2126458
    • GSK458
    • Omipalisib (GSK2126458, GSK458)
    • GSK-212
    • Omipalisib
    • GSK 2126458
    • 1X8F5A3NA0
    • C25H17F2N5O3S
    • Omipalisib [USAN:INN]
    • 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin
    • PubChem22430
    • Omipalisib (USAN/INN)
    • MLS006011258
    • MDL: MFCD16038929
    • インチ: 1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3
    • InChIKey: CGBJSGAELGCMKE-UHFFFAOYSA-N
    • ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1F)F)(N([H])C1=C(N=C([H])C(=C1[H])C1C([H])=C([H])C2C(=C(C([H])=C([H])N=2)C2=C([H])N=NC([H])=C2[H])C=1[H])OC([H])([H])[H])(=O)=O

計算された属性

  • せいみつぶんしりょう: 505.10200
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 36
  • 回転可能化学結合数: 6
  • 複雑さ: 833
  • トポロジー分子極性表面積: 115

じっけんとくせい

  • 密度みつど: 1.45
  • ゆうかいてん: 187-189 ºC
  • ふってん: 715.6±70.0°C at 760 mmHg
  • PSA: 115.34000
  • LogP: 5.99520

Omipalisib セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Omipalisib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14386-50mg
GSK2126458
1086062-66-9 98%
50mg
¥3106.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14386-5mg
GSK2126458
1086062-66-9 98%
5mg
¥1047.00 2023-09-09
MedChemExpress
HY-10297-10mM*1mLinDMSO
Omipalisib
1086062-66-9 99.91%
10mM*1mLinDMSO
¥556 2023-07-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1861-25mg
Omipalisib
1086062-66-9 99.8%
25mg
¥ 1286 2023-09-07
LKT Labs
G7342-1 mg
GSK-2126458
1086062-66-9 ≥99%
1mg
$61.50 2023-07-11
ChemScence
CS-0085-50mg
Omipalisib
1086062-66-9 99.93%
50mg
$495.0 2022-04-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030999-5mg
Omipalisib
1086062-66-9 99%
5mg
¥490 2024-05-26
Axon Medchem
1596-5 mg
GSK 2126458
1086062-66-9 99%
5mg
€80.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
G127233-5mg
Omipalisib
1086062-66-9 ≥98%
5mg
¥494.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G824562-10mg
GSK-2126458
1086062-66-9 99%
10mg
¥1,573.20 2022-01-13

Omipalisib 合成方法

Omipalisib 関連文献

Omipalisibに関する追加情報

Omipalisib: A Promising Targeted Therapy in Oncology

O mipalisib, also known by its CAS number 1086062-66-9, is a highly potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cellular signaling pathways that regulate cell growth, survival, and metabolism. The compound has garnered significant attention in the oncology field due to its potential to address unmet medical needs in various cancers, particularly those with PI3K pathway alterations.

The development of omipalisib is rooted in the understanding of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers, contributing to tumor progression and resistance to therapy. By targeting this pathway, omipalisib aims to disrupt cancer cell proliferation and survival mechanisms, offering a novel therapeutic approach for patients with refractory malignancies.

Recent clinical trials have demonstrated the efficacy of omipalisib in treating relapsed or refractory chronic lymphocytic leukemia (CLL) and other hematologic malignancies. The drug's ability to inhibit PI3K effectively while maintaining acceptable safety profiles has positioned it as a promising candidate for combination therapies with other anti-cancer agents.

One of the most notable advancements involving omipalisib is its role in overcoming resistance to B-cell receptor (BCR) signaling inhibitors, such as ibrutinib and idelalisib, which are commonly used in CLL treatment. By targeting the downstream PI3K pathway, omipalisib has shown potential in restoring sensitivity to these agents, thereby enhancing treatment outcomes for patients who have developed resistance.

Preliminary data from phase I/II clinical trials indicate that omipalisib exhibits favorable pharmacokinetics and pharmacodynamics, with evidence of tumor regression in patients with advanced solid tumors and hematologic cancers. These findings underscore the drug's potential as a versatile therapeutic option across multiple cancer types.

The mechanism of action of omipalisib involves selective inhibition of the p110δ isoform of PI3K, which is highly expressed in B-cells and plays a pivotal role in BCR signaling. This selectivity minimizes off-target effects and reduces the risk of adverse events associated with non-selective PI3K inhibitors.

Emerging research also highlights the potential synergistic effects of combining omipalisib with other targeted therapies, such as CD20 monoclonal antibodies or Bruton's tyrosine kinase (BTK) inhibitors. These combinations aim to enhance anti-tumor activity while mitigating resistance mechanisms.

In terms of safety, omipalisib has been generally well-tolerated in clinical studies, with common side effects including diarrhea, fatigue, and infections. Efforts are ongoing to optimize dosing regimens and identify biomarkers predictive of response to omipalisib-based therapies.

The regulatory landscape for omipalisib is evolving rapidly as more data from late-stage clinical trials become available. Regulatory agencies are closely monitoring these developments, with potential approvals pending positive outcomes from ongoing studies.

In conclusion, omipalisib represents a significant advancement in targeted cancer therapy, leveraging our understanding of the PI3K pathway's role in malignancy. As research continues to uncover its full therapeutic potential, omipalisib holds promise as a cornerstone treatment for cancers characterized by PI3K pathway alterations.

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